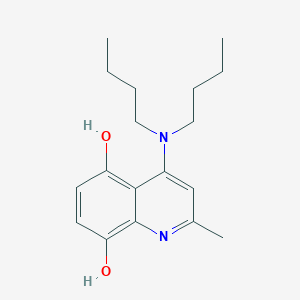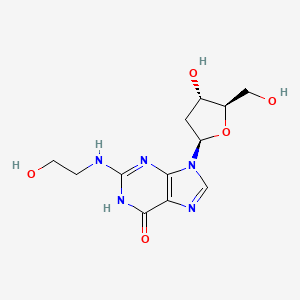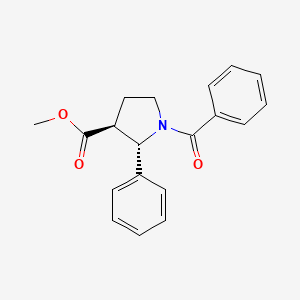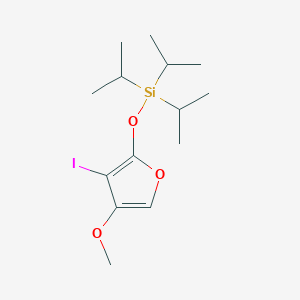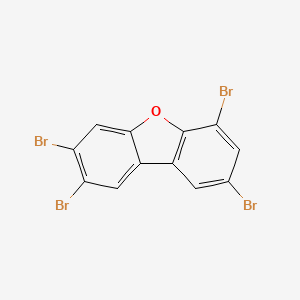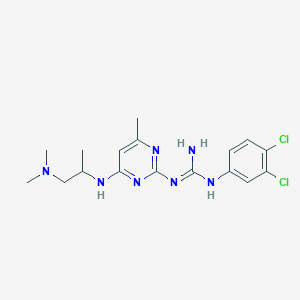
(2R,3R,4S,Z)-2-(6-Amino-9H-purin-9-yl)-5-(chloromethylene)tetrahydrofuran-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2R,3R,4S,Z)-2-(6-Amino-9H-purin-9-yl)-5-(chloromethylene)tetrahydrofuran-3,4-diol” is a complex molecule with an intriguing structure. Let’s break it down:
-
Chirality: : The compound contains three stereocenters (2R, 3R, and 4S), making it chiral. Chirality plays a crucial role in its interactions with biological systems.
-
Functional Groups
Purine Base: The purine base (6-Amino-9H-purin-9-yl) is a key component. Purines are essential for DNA, RNA, and ATP.
Chloromethylene Group: The chloromethylene group (C=Cl) adds reactivity and specificity.
Méthodes De Préparation
Synthetic Routes:
Chemical Synthesis: The compound can be synthesized through multi-step organic synthesis. One approach involves coupling a purine derivative with a chloromethylene-containing sugar precursor.
Enzymatic Synthesis: Enzymes can catalyze the formation of specific bonds, allowing for more selective synthesis.
Reaction Conditions:
Protecting Groups: To control regioselectivity during glycosylation, protecting groups are used.
Stereochemistry Control: Chiral reagents and catalysts ensure the desired stereochemistry.
Industrial Production:
- Large-scale production typically involves optimized synthetic routes, efficient purification, and quality control.
Analyse Des Réactions Chimiques
Reactions:
Glycosylation: Formation of the glycosidic bond between the purine base and the sugar moiety.
Substitution: Chlorine can be substituted with other functional groups.
Redox Reactions: Oxidation or reduction of specific functional groups.
Common Reagents:
Nucleophiles: Alcohols, amines, or other nucleophiles for glycosylation.
Halogenating Agents: For chlorination.
Oxidizing/Reducing Agents: To modify functional groups.
Major Products:
Glycoside: The compound forms a glycosidic bond between the purine base and the sugar, yielding a nucleoside.
Modified Derivatives: Substituted or oxidized forms.
Applications De Recherche Scientifique
Antiviral Agents: Purine analogs have antiviral activity.
Nucleoside Analog Chemotherapy: Used against cancer.
Enzyme Inhibitors: Targeting specific enzymes involved in nucleotide metabolism.
Molecular Probes: Fluorescently labeled derivatives for cellular imaging.
Mécanisme D'action
Inhibition: The compound may inhibit viral polymerases or cellular enzymes.
DNA/RNA Incorporation: It can be incorporated into nucleic acids, disrupting replication or transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Propriétés
Formule moléculaire |
C10H10ClN5O3 |
|---|---|
Poids moléculaire |
283.67 g/mol |
Nom IUPAC |
(2R,3R,4S,5Z)-2-(6-aminopurin-9-yl)-5-(chloromethylidene)oxolane-3,4-diol |
InChI |
InChI=1S/C10H10ClN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h1-3,6-7,10,17-18H,(H2,12,13,14)/b4-1-/t6-,7-,10-/m1/s1 |
Clé InChI |
CHJNOSMDBFGGQH-QCUWZOMOSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H](/C(=C/Cl)/O3)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(=CCl)O3)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900858.png)
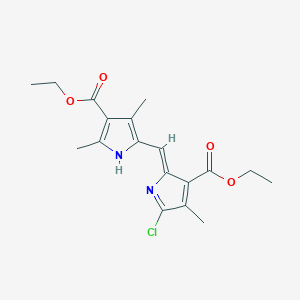
![2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid](/img/structure/B12900874.png)
![4-Chloro-5-{[(prop-2-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12900879.png)

![2h-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine](/img/structure/B12900894.png)


